molecular formula C14H13NO2 B567303 2-[3-(N-Methylaminocarbonyl)phenyl]phenol CAS No. 1261943-43-4

2-[3-(N-Methylaminocarbonyl)phenyl]phenol

Cat. No.: B567303
CAS No.: 1261943-43-4
M. Wt: 227.263
InChI Key: JBBYQHJOOZFEJX-UHFFFAOYSA-N
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Description

2-[3-(N-Methylaminocarbonyl)phenyl]phenol (CAS 1261947-37-8) is a phenolic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . Structurally, it consists of a phenol group (hydroxyl-substituted benzene) linked to a second phenyl ring substituted with an N-methylaminocarbonyl group (–CONHCH₃) at the meta-position. This functional group combination confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl and amide groups) and moderate lipophilicity. The compound is classified as a biochemical and is available in highly purified grades for research purposes .

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBYQHJOOZFEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683535
Record name 2'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-43-4
Record name 2'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Methylaminocarbonyl)phenyl]phenol typically involves the reaction of 2-hydroxybiphenyl with N-methylisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Methylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3-(N-Methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-[3-(N-Methylaminocarbonyl)phenyl]phenol with key analogs:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Notable Properties/Activities
This compound C₁₅H₁₅NO₂ 241.29 Phenol + meta-N-methylaminocarbonylphenyl High purity biochemical; research applications
(3-(Methylcarbamoyl)phenyl)boronic acid C₈H₁₀BNO₃ 179.98 Boronic acid (–B(OH)₂) + meta-N-methylcarbamoylphenyl Boronic acid enhances reactivity in Suzuki-Miyaura coupling
Salfluverine (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) C₁₄H₁₀F₃NO₂ 293.23 Benzamide (–CONH–) + ortho-hydroxyphenyl + meta-CF₃ substituent Antispasmodic agent; CF₃ group increases lipophilicity
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine C₁₂H₁₁N₃O₂ 237.24 Pyrimidine ring + para-hydroxyphenyl + meta-N-methylaminocarbonyl Altered aromatic system; potential kinase inhibition

Physicochemical Properties

  • Lipophilicity (logP): The N-methylaminocarbonyl group reduces logP compared to Salfluverine’s trifluoromethyl (–CF₃) group, which is highly hydrophobic . Boronic acid derivatives exhibit variable logP depending on substituents .
  • Hydrogen Bonding: The hydroxyl and amide groups in this compound facilitate stronger intermolecular interactions than pyrimidine-based analogs .

Biological Activity

2-[3-(N-Methylaminocarbonyl)phenyl]phenol, a compound with significant biological activity, has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl system with hydroxyl and carbonyl functional groups. These groups are crucial for the compound's reactivity and biological interactions. The ability to form hydrogen bonds enhances its interaction with biological targets, such as enzymes and receptors.

Molecular Characteristics

PropertyValue
CAS Number1261943-43-4
Molecular Weight227.26 g/mol
Functional GroupsHydroxyl, Carbonyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can engage in hydrogen bonding while the carbonyl group may participate in various biochemical reactions.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may lead to therapeutic effects in conditions such as cancer.
  • Receptor Binding : Its structural features allow it to bind to receptors, modulating their activity and influencing cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer effects of phenolic compounds similar to this compound. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

  • Cell Lines Tested : HCT116, HT-29, LoVo, SW480
  • Inhibition Rates : At concentrations around 100 µM, significant reductions in cell viability were observed (38% to 90% depending on the cell line) .

Comparative Studies

When compared to structurally similar compounds, such as 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol and 2-Hydroxy-N-methylbenzamide, this compound exhibits distinct biological properties due to its unique substitution pattern on the biphenyl structure .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of phenolic compounds on cancer cell lines. The results indicated that treatment with phenolic derivatives led to increased apoptosis markers and downregulation of matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of phenolic compounds against E. coli. The study highlighted how modifications in the phenolic structure could enhance membrane permeability and reduce biofilm formation .

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